N-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]imidazo[1,2-a]pyridine-2-carboxamide
Description
N-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to an imidazo[1,2-a]pyridine core, with a carboxamide group attached, making it a unique scaffold for drug development.
Properties
IUPAC Name |
N-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-6-8-15(9-7-13)24-14(2)11-17(22-24)21-19(25)16-12-23-10-4-3-5-18(23)20-16/h3-12H,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLRHNASHGZAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)NC(=O)C3=CN4C=CC=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole is then subjected to a cyclization reaction with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core.
The final step involves the introduction of the carboxamide group. This can be achieved by reacting the imidazo[1,2-a]pyridine intermediate with an appropriate isocyanate or by using a coupling reagent such as carbonyldiimidazole (CDI) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or imidazo[1,2-a]pyridine rings, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to alcohols or amines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells.
Comparison with Similar Compounds
N-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]imidazo[1,2-a]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazole derivatives: Compounds with a pyrazole ring that may or may not include additional fused rings or functional groups.
Carboxamide derivatives: Molecules containing the carboxamide functional group, which can influence their pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
